Armentomycin

Description

This compound has been reported in Streptomyces armentosus and Streptomyces with data available.

Structure

3D Structure

Properties

IUPAC Name |

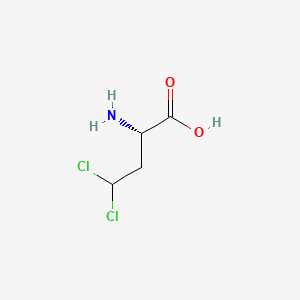

(2S)-2-amino-4,4-dichlorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJTWBMINQYSMS-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60906115 | |

| Record name | 2-Amino-4,4-dichlorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10139-00-1 | |

| Record name | Armentomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,4-dichlorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Armentomycin: A Technical Guide to its Discovery and Isolation from Streptomyces armentosus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Armentomycin, a chlorinated non-protein amino acid antibiotic, is a secondary metabolite produced by the bacterium Streptomyces armentosus. This technical guide provides an in-depth overview of the discovery, fermentation, isolation, purification, and structural elucidation of this compound. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to serve as a comprehensive resource for researchers in natural product discovery and antibiotic development.

Discovery and Biological Activity

This compound was first identified as a novel antibiotic produced by Streptomyces armentosus. Its discovery was part of broader screening programs aimed at identifying new antimicrobial agents from actinomycetes. This compound exhibits notable biological activity, the specifics of which are crucial for understanding its potential therapeutic applications.

Antimicrobial Spectrum

While detailed studies on the full antimicrobial spectrum of this compound are not extensively available in recent literature, early investigations focused on its inhibitory effects against various bacteria. The primary mechanism of action is believed to involve the inhibition of essential biosynthetic pathways in susceptible microorganisms. Further research is required to fully characterize its spectrum of activity against a wide range of pathogenic bacteria and to determine its efficacy in comparison to existing antibiotics.

Fermentation of Streptomyces armentosus for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces armentosus. Optimization of fermentation parameters is critical for maximizing the yield of the target metabolite.

Culture Conditions

Optimal production of this compound is highly dependent on the composition of the culture medium and physical fermentation parameters. Key factors that have been investigated include carbon and nitrogen sources, phosphate concentration, and the presence of chloride ions.

Table 1: Optimized Fermentation Parameters for this compound Production

| Parameter | Optimal Condition/Component | Observed Effect on Yield |

| Carbon Source | Starch | Maximizes biomass and this compound titer |

| Nitrogen Source | Lysine | Supports optimal growth and highest this compound production |

| Phosphate (Initial) | Low Concentration | High concentrations can decrease this compound titer |

| Chloride Ions | Essential | Absolutely required for biosynthesis |

Experimental Protocol: Fermentation of Streptomyces armentosus

-

Inoculum Preparation: A well-sporulated culture of Streptomyces armentosus is used to inoculate a seed medium. The seed culture is incubated for 48-72 hours at 28°C with shaking at 200 rpm.

-

Production Medium: The production medium is prepared with the optimized components as detailed in Table 1. A typical medium may consist of (in g/L): Starch 20, Lysine 10, K2HPO4 0.5, MgSO4·7H2O 0.5, NaCl 5, and trace elements.

-

Fermentation: The production medium is inoculated with the seed culture (5-10% v/v). The fermentation is carried out in a bioreactor at 28°C with controlled aeration and agitation for 7-10 days.

-

Monitoring: The fermentation broth is periodically sampled to monitor pH, biomass, and this compound concentration using High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified to homogeneity. A multi-step purification protocol is typically employed to remove impurities and other metabolites.

Extraction and Purification Workflow

The general workflow for the isolation and purification of this compound involves initial extraction from the fermentation broth followed by a series of chromatographic steps.

Experimental Protocol: Extraction and Purification

-

Harvesting: The fermentation broth is harvested and centrifuged to separate the mycelium from the supernatant.

-

Ion-Exchange Chromatography: The supernatant is passed through a cation-exchange resin column. This compound binds to the resin and is subsequently eluted with a pH gradient or a salt gradient (e.g., NH4OH).

-

Adsorption Chromatography: The active fractions from ion-exchange chromatography are pooled and applied to an adsorption resin column, such as Amberlite XAD. The column is washed with water, and this compound is eluted with an organic solvent gradient (e.g., aqueous methanol or ethanol).

-

Crystallization: The purified fractions are concentrated under vacuum, and this compound is crystallized from a suitable solvent system (e.g., aqueous ethanol) to yield a pure crystalline product.

Table 2: Hypothetical Purification Table for this compound (Note: This table is illustrative as specific quantitative data from a single comprehensive source is not available. The values are based on typical purification schemes for similar natural products.)

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Supernatant | 10,000 | 1,000,000 | 100 | 100 | 1 |

| Ion-Exchange | 1,000 | 800,000 | 800 | 80 | 8 |

| Adsorption Chrom. | 100 | 600,000 | 6,000 | 60 | 60 |

| Crystallization | 10 | 400,000 | 40,000 | 40 | 400 |

Structural Elucidation of this compound

The chemical structure of this compound was determined to be L-2-amino-4,4-dichlorobutanoic acid through a combination of spectroscopic techniques and chemical synthesis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for the structural elucidation of novel natural products like this compound.

Table 3: Spectroscopic Data for this compound (L-2-amino-4,4-dichlorobutanoic acid) (Note: Specific spectral data from primary literature is limited. The data presented here is predicted or based on the known structure.)

| Technique | Observation | Interpretation |

| ¹H NMR | Multiplets in the regions of δ 3.0-3.5 ppm and δ 4.0-4.5 ppm, a triplet around δ 6.0 ppm. | Corresponds to the protons of the butanoic acid backbone. |

| ¹³C NMR | Resonances for a carboxylic acid carbon (~175 ppm), an alpha-carbon (~55 ppm), and two carbons bearing chlorine atoms. | Confirms the carbon skeleton of 2-amino-4,4-dichlorobutanoic acid. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C4H7Cl2NO2. | Determines the molecular formula. Fragmentation pattern reveals the loss of chlorine and other functional groups, confirming the structure. |

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces armentosus involves the incorporation of precursors from primary metabolism and a key chlorination step.

Proposed Biosynthetic Pathway

The biosynthesis is thought to proceed from precursors such as glycerol and phosphoenolpyruvate. The pathway involves the formation of a butanoic acid backbone, amination, and dichlorination. The requirement of chloride ions in the fermentation medium is a critical indicator of a halogenase-catalyzed reaction in the biosynthetic pathway.

Armentomycin: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armentomycin is a naturally occurring, chlorinated nonprotein amino acid with notable antibiotic properties.[1] Produced by the bacterium Streptomyces armentosus, it exhibits activity primarily against Gram-negative bacteria.[1] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological aspects of this compound, presenting available data in a structured format to support research and development efforts.

Chemical Structure and Properties

This compound is chemically known as L-2-amino-4,4-dichlorobutanoic acid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₄H₇Cl₂NO₂ | |

| Molecular Weight | 172.01 g/mol | [1] |

| CAS Number | 10139-00-1 | - |

| Appearance | Not specified in literature | - |

| Solubility | Not specified in literature | - |

Structure Diagram:

Caption: Chemical structure of this compound (L-2-amino-4,4-dichlorobutanoic acid).

Stereochemistry

Absolute Configuration:

Caption: Inferred absolute configuration of this compound's alpha-carbon.

Quantitative Data

Detailed experimental quantitative data for this compound, such as nuclear magnetic resonance (NMR) spectra and X-ray crystallographic data, are not extensively reported in publicly accessible literature. The biosynthesis of this compound has been noted to be studied using magnetic resonance spectroscopy, but specific chemical shift values have not been published.[2]

Experimental Protocols

Asymmetric Synthesis

While a specific, detailed protocol for the asymmetric synthesis of (S)-2-amino-4,4-dichlorobutanoic acid is not available in the reviewed literature, general methods for the asymmetric synthesis of non-proteinogenic amino acids can be adapted. One common approach involves the use of a chiral auxiliary to control the stereochemistry of the alpha-carbon. An exemplary workflow for such a synthesis is outlined below. It is important to note that this is a generalized representation and would require optimization for the specific synthesis of this compound.

Generalized Asymmetric Synthesis Workflow:

Caption: A generalized workflow for the asymmetric synthesis of a chiral amino acid.

Purification from Streptomyces armentosus

The purification of this compound from the fermentation broth of Streptomyces armentosus typically involves ion-exchange chromatography. As an amino acid, this compound possesses both an acidic carboxyl group and a basic amino group, making it amenable to separation based on its charge characteristics.

Generalized Purification Workflow:

Caption: A generalized workflow for the purification of this compound.

Biosynthesis and Mechanism of Action

The biosynthesis of this compound involves precursors such as pyruvate.[2] The pathway incorporates chlorine, a key feature of its structure.[2]

The precise molecular target and signaling pathways affected by this compound are not well-documented in the available literature. Its antibiotic activity against Gram-negative bacteria suggests interference with essential cellular processes in these organisms. Further research is required to elucidate its specific mechanism of action.

Conclusion

This compound, or L-2-amino-4,4-dichlorobutanoic acid, is a chlorinated amino acid with potential as an antibiotic. While its basic chemical structure and stereochemistry are established, there is a notable lack of publicly available, detailed quantitative data and specific experimental protocols. This guide consolidates the current understanding of this compound and highlights areas where further research is needed to fully characterize this intriguing natural product for potential therapeutic applications.

References

An In-depth Technical Guide on the Biosynthesis of Armentomycin in Streptomyces armentosus

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Armentomycin, a chlorinated non-proteinogenic amino acid with antibiotic properties, is a secondary metabolite produced by the bacterium Streptomyces armentosus. This technical guide synthesizes the current publicly available knowledge on its biosynthesis. It is important to note that while foundational studies have identified key precursors and optimal production conditions, the complete biosynthetic pathway, including the specific enzymatic steps and the corresponding gene cluster, has not yet been fully elucidated in published literature. This document provides a comprehensive overview of what is known, presents a putative biosynthetic pathway based on established biochemical principles, and outlines the experimental methodologies that would be employed to fully characterize this pathway.

Introduction to this compound

This compound, chemically known as L-2-amino-4,4-dichlorobutanoic acid, is a unique halogenated amino acid produced by Streptomyces armentosus. Its structure presents an interesting biosynthetic puzzle, particularly the mechanism of dichlorination. Understanding its formation is crucial for potential bioengineering efforts to improve yields or generate novel derivatives with enhanced therapeutic properties.

Known Components and Conditions of this compound Biosynthesis

Research has established several key factors influencing the production of this compound.

Precursor Molecules

A foundational study by Liu et al. (1995) implicated several primary metabolites as precursors to the this compound backbone through isotopic labeling studies.[1] The MeSH terms associated with this publication suggest the involvement of:

-

Acetyl Coenzyme A

-

Phosphoenolpyruvate

-

Pyruvic Acid

-

Glycerol

These molecules are central nodes in primary metabolism, suggesting the pathway for the four-carbon backbone of this compound branches off from glycolysis or the TCA cycle.

Optimal Fermentation Parameters

A study on the culture conditions for S. armentosus revealed specific nutritional requirements for maximizing this compound production.[2] This data is crucial for researchers aiming to produce and isolate this compound for further study.

| Parameter | Optimal Component/Concentration | Effect on Production |

| Carbon Source | Starch | Supported the highest biomass and this compound titre. |

| Nitrogen Source | Lysine | Optimal for both growth and antibiotic production. |

| Phosphate | Low concentration (up to 3 mM) | Higher concentrations tended to increase biomass but decrease this compound titre.[2] |

| Halide Ions | Chloride (Cl⁻) | Absolutely required for biosynthesis. Over 80% of available chloride was incorporated.[2] |

Table 1: Summary of Quantitative Data on Optimal Production Conditions for this compound.

Putative Biosynthetic Pathway of this compound

While the definitive pathway is yet to be published, a hypothetical sequence of enzymatic reactions can be proposed based on the known precursors and common biochemical transformations in Streptomyces. The central challenges are the formation of the four-carbon amino acid backbone and the subsequent dichlorination.

Proposed Pathway Diagram

Caption: A putative biosynthetic pathway for this compound from primary metabolites.

Pathway Description:

-

Carbon Backbone Formation: The pathway likely initiates with the condensation of a three-carbon unit (Pyruvate) and a two-carbon unit (from Acetyl-CoA) to form a branched-chain keto acid. This is a common strategy in amino acid biosynthesis.

-

Reduction and Isomerization: The resulting intermediate would likely undergo one or more reduction and isomerization steps to form a linear four-carbon backbone with a terminal hydroxyl group.

-

Amination: A crucial step is the introduction of the amino group at the C-2 position, likely catalyzed by a PLP-dependent aminotransferase, to form an amino acid intermediate like 2-amino-4-hydroxybutanoic acid.

-

Dichlorination: The final and most distinctive step is the dichlorination at the C-4 position. This is hypothesized to be catalyzed by a non-heme Fe(II)/α-ketoglutarate-dependent halogenase, an enzyme class known to perform such reactions in bacterial secondary metabolism. This step requires molecular oxygen and two chloride ions.

Experimental Protocols for Pathway Elucidation

To fully characterize the this compound biosynthetic pathway, a series of standard molecular biology and biochemical experiments would be required.

Identification of the Biosynthetic Gene Cluster (BGC)

The genes responsible for this compound biosynthesis are expected to be co-located in a BGC within the S. armentosus genome.

Methodology:

-

Genome Sequencing: The first step is to obtain a high-quality whole-genome sequence of Streptomyces armentosus.

-

Bioinformatic Analysis: The sequenced genome would be analyzed using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

-

Candidate BGC Identification: The search would focus on identifying a BGC that contains genes homologous to those predicted to be involved in the pathway, most notably a non-heme Fe(II)/α-ketoglutarate-dependent halogenase , as this is the most unique required enzymatic activity. The presence of genes for aminotransferases, reductases, and enzymes involved in precursor supply within the same cluster would provide further evidence.

-

Gene Knockout: To confirm the role of the candidate BGC, a targeted gene knockout of a key gene (e.g., the putative halogenase) would be performed using CRISPR-Cas9 or homologous recombination. The resulting mutant would be cultured, and the fermentation broth analyzed by HPLC-MS to confirm the abolishment of this compound production.

Experimental Workflow Diagram:

Caption: Workflow for identifying the this compound biosynthetic gene cluster.

In Vitro Characterization of Biosynthetic Enzymes

Once the BGC is confirmed, individual enzymes can be characterized to determine their specific function.

Methodology:

-

Heterologous Expression: Each candidate gene from the BGC would be cloned into an expression vector (e.g., pET series) and transformed into a suitable host, typically E. coli BL21(DE3).

-

Protein Purification: The expressed proteins, often with a His-tag, would be purified using affinity chromatography (e.g., Ni-NTA).

-

Enzymatic Assays: Each purified enzyme would be tested for its predicted activity using synthesized or commercially available substrates. For example:

-

Putative Halogenase: The enzyme would be incubated with the proposed amino acid precursor (e.g., 2-amino-4-hydroxybutanoic acid), Fe(II), α-ketoglutarate, O₂, and chloride ions. The reaction mixture would be analyzed by LC-MS for the formation of mono- and di-chlorinated products.

-

Putative Aminotransferase: The enzyme's ability to transfer an amino group from a donor (e.g., glutamate, lysine) to a keto-acid precursor would be monitored, often by observing the consumption of the keto-acid or the formation of the amino acid product via HPLC.

-

Conclusion and Future Outlook

The biosynthesis of this compound in Streptomyces armentosus remains a compelling area of research. While foundational knowledge of its precursors and optimal production conditions exists, the field is open for the discovery and characterization of its complete biosynthetic pathway. The identification of the this compound BGC is the critical next step, which will unlock the ability to perform detailed enzymatic studies and apply synthetic biology tools. Elucidating this pathway will not only solve a long-standing biochemical puzzle but also provide the tools for the engineered production of this compound and novel halogenated analogs for drug discovery pipelines.

References

Armentomycin: A Technical Overview of its Biological Activity Spectrum

Introduction to Armentomycin

This compound is a naturally occurring, chlorinated nonprotein amino acid with the chemical name L-2-amino-4,4-dichlorobutanoic acid.[1] It is produced by the bacterium Streptomyces armentosus and has been identified as an antibiotic.[1] The presence of chlorine in its structure is a notable feature, and its biosynthesis has been a subject of scientific interest.[2]

Initial reports classify this compound as an antibiotic that primarily acts against Gram-negative bacteria.[3] However, a detailed and comprehensive spectrum of its activity against a wide range of microorganisms is not extensively documented in the available literature.

The Concept of a Biological Activity Spectrum

The biological activity spectrum of an antibiotic refers to the range of microorganisms that it can inhibit or kill. This spectrum is a critical factor in determining the clinical utility of an antibiotic. Antibiotics are generally categorized into two main groups based on their spectrum:

-

Broad-spectrum antibiotics: These are effective against a wide variety of both Gram-positive and Gram-negative bacteria.

-

Narrow-spectrum antibiotics: These are effective against a limited range of bacteria, often specific to either Gram-positive or Gram-negative species.

While this compound is reported to be active against Gram-negative bacteria, the full extent of its spectrum, including its efficacy against different species and strains, and its activity against Gram-positive bacteria, fungi, or viruses, remains to be thoroughly investigated.

Quantitative Assessment of Biological Activity

To scientifically evaluate the potency of an antibiotic, quantitative measures such as the Minimum Inhibitory Concentration (MIC) and the Half-maximal Inhibitory Concentration (IC50) are used.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of an antibiotic's potency against a specific bacterium.

Data Presentation: MIC of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Data Not Available | Data Not Available | N/A |

| Data Not Available | Data Not Available | N/A |

Note: Despite a thorough literature search, specific MIC values for this compound against any bacterial strains could not be located. The table above serves as a template for how such data would be presented.

Half-maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, such as the activity of an enzyme or the proliferation of cells. It is a common measure of a compound's inhibitory potency.

Data Presentation: IC50 of this compound

| Target (e.g., Enzyme, Cell Line) | IC50 (µM) | Reference |

| Data Not Available | Data Not Available | N/A |

| Data Not Available | Data Not Available | N/A |

Note: No studies reporting the IC50 values of this compound for any biological target were identified. This table is a template to illustrate how such data would be displayed.

Experimental Protocols

The determination of an antibiotic's biological activity involves standardized laboratory procedures. The following is a generalized protocol for determining the MIC of a compound, a fundamental assay in antimicrobial research.

General Protocol for Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final desired concentration.

-

Preparation of Antibiotic Dilutions: A serial dilution of the antibiotic is prepared in a 96-well microtiter plate, with each well containing a progressively lower concentration of the compound.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria with no antibiotic) and negative (broth with no bacteria) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Data Analysis: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Generalized workflow for a Minimum Inhibitory Concentration (MIC) assay.

Note: This represents a generalized workflow. Specific parameters such as the choice of growth medium, incubation time, and temperature would need to be optimized for the specific microorganism being tested. No detailed experimental protocols for the biological evaluation of this compound were found in the reviewed literature.

Mechanism of Action

The mechanism of action of an antibiotic describes the specific biochemical process that it disrupts in the target microorganism, leading to growth inhibition or cell death. Common antibiotic targets include:

-

Cell Wall Synthesis: Inhibition of peptidoglycan synthesis, leading to a weakened cell wall and lysis.

-

Protein Synthesis: Binding to ribosomal subunits and interfering with translation.

-

Nucleic Acid Synthesis: Inhibition of DNA replication or RNA transcription.

-

Folate Synthesis: Blocking the metabolic pathways involved in the synthesis of essential nutrients.

-

Cell Membrane Integrity: Disruption of the bacterial cell membrane, leading to leakage of cellular contents.

The specific molecular target and mechanism of action for this compound have not been elucidated in the available scientific literature.

Generalized potential mechanisms of action for an antibiotic.

Antiviral and Anticancer Potential

A comprehensive search of scientific databases did not yield any studies investigating the potential antiviral or anticancer activities of this compound. This remains an unexplored area of research.

Conclusion

This compound is a chlorinated amino acid antibiotic with reported activity against Gram-negative bacteria. However, there is a significant gap in the scientific literature regarding its detailed biological activity spectrum. Key data, including its MIC against a range of pathogens, its IC50 against relevant molecular targets, and its potential antiviral or anticancer properties, are currently unavailable. Furthermore, its mechanism of action has not been elucidated. This lack of data underscores the need for further research to fully characterize the therapeutic potential of this compound. Future studies should focus on comprehensive in vitro and in vivo evaluations to establish a complete profile of its biological activities.

References

A Technical Guide to the Identification and Characterization of Armentomycin-Producing Organisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of organisms responsible for producing Armentomycin, a chlorinated nonprotein amino acid antibiotic. The document details the primary producing organism, experimental protocols for its isolation and characterization, quantitative data on antibiotic production, and an overview of its biosynthetic pathway.

This compound Producing Organism: Streptomyces armentosus

The primary microorganism identified as a producer of this compound is Streptomyces armentosus.[1] Members of the genus Streptomyces are Gram-positive, filamentous bacteria known for producing a wide array of clinically useful antibiotics.[2][3][4] These soil-dwelling saprophytes are characterized by their substrate and aerial mycelia, which form long chains of arthrospores at maturity.[5]

Isolation and Identification Workflow

The isolation and identification of Streptomyces armentosus from environmental samples, typically soil, follows a multi-step process involving selective culturing, morphological and biochemical characterization, and molecular analysis.

Caption: Workflow for Isolation and Identification of Streptomyces.

Experimental Protocols

Isolation of Streptomyces armentosus from Soil

This protocol is adapted from standard methods for isolating actinomycetes from environmental samples.[6][7][8]

-

Sample Preparation: Collect soil samples and air-dry them at room temperature for 3-4 days to reduce the population of Gram-negative bacteria.[7] Sieve the soil to remove large debris.

-

Serial Dilution: Prepare a 10-fold serial dilution series (10⁻¹ to 10⁻⁵) of the soil sample using sterile saline or water.[7]

-

Plating: Aliquot 0.1 mL of each dilution onto Casein Starch Agar (CSA) plates, a medium selective for actinomycetes.[6][7] Supplement the media with antifungal agents like Nystatin (50 µg/mL) and antibacterial agents like Kanamycin (25 µg/mL) to inhibit fungal and non-actinomycete bacterial growth.

-

Incubation: Incubate the plates at 30°C for 7 to 14 days, observing for the appearance of characteristic Streptomyces colonies (dry, chalky, and adhering firmly to the agar).[6][7]

-

Purification: Select individual colonies and streak them onto fresh ISP2 (International Streptomyces Project 2) or CSA plates to obtain pure cultures.[2]

Morphological and Biochemical Characterization

Characterization is crucial for confirming the genus and species.

-

Morphological Examination: Observe colony characteristics such as aerial and substrate mycelium color, and pigmentation on different growth media.[6] Use scanning electron microscopy to analyze the micro-morphology of the spore chains.[7]

-

Biochemical Testing: Perform a series of biochemical tests to create a metabolic fingerprint of the isolate.[5][8] This includes assessing the utilization of various carbon and nitrogen sources and the production of extracellular enzymes.[5][8]

Molecular Identification via 16S rRNA Sequencing

This method provides definitive species identification.[2][9]

-

Genomic DNA Extraction: Extract high-quality genomic DNA from a pure culture of the isolate using a commercial bacterial genomic DNA isolation kit.[7][9]

-

PCR Amplification: Amplify the 16S rRNA gene using universal primers (e.g., 27F and 1492R) via Polymerase Chain Reaction (PCR).

-

Sequencing and Analysis: Sequence the purified PCR product. Compare the resulting sequence with databases like GenBank using the BLAST tool to determine the closest phylogenetic relatives and confirm the identity as Streptomyces armentosus.[9]

Fermentation and this compound Extraction

-

Fermentation: Inoculate a suitable production medium (see Table 1) with a seed culture of S. armentosus. Ferment for 8 days in a shaker incubator to allow for biomass growth and antibiotic production.[1]

-

Extraction: After fermentation, centrifuge the culture broth to separate the biomass from the supernatant. The active compound, this compound, is found in the culture broth.[1] Further purification can be achieved using techniques like ethyl acetate extraction.[2]

Analytical Quantification

A high-performance liquid chromatographic (HPLC) method is used for the analysis and quantification of this compound in culture broths.[1]

-

Sample Preparation: Filter the culture supernatant to remove any remaining particulate matter.

-

HPLC Analysis: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).

-

Quantification: Calibrate the system using a synthesized this compound standard (DL-2-amino-4,4-dichlorobutanoic acid) to determine the concentration in the sample.[1]

Quantitative Data on this compound Production

The production of this compound by S. armentosus is highly influenced by the composition of the fermentation medium.[1]

Table 1: Optimal Media Components for this compound Production

| Component | Optimal Source/Concentration | Effect on Production | Reference |

|---|---|---|---|

| Carbon Source | Starch | Supports the highest biomass yield and this compound titre. | [1] |

| Nitrogen Source | Lysine (40-120 mM Nitrogen) | Best source for growth and maximal this compound titre. | [1] |

| Phosphate | Up to 3 mM | Increasing concentration up to this point increases growth and biosynthesis. Higher levels decrease the titre. | [1] |

| Halide Ions | Chloride (Cl⁻) | Absolutely required for synthesis. Over 80% of medium chloride is incorporated into the antibiotic. | [1] |

| Other Halides | Bromide (Br⁻) / Iodide (I⁻) | Not incorporated. Bromide interferes with biosynthesis, while Iodide has no effect. |[1] |

Table 2: Fermentation Parameters and Yield

| Parameter | Optimal Value/Observation | Reference |

|---|---|---|

| Optimal Production | 5–10 mM | [1] |

| Fermentation Time | 8 days | [1] |

| Growth Phase | Biosynthesis parallels growth, suggesting it is initiated by a nitrogen-related limitation of the growth rate. |[1] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving precursors from primary metabolism. It is a chlorinated nonprotein amino acid, L-2-amino-4,4-dichlorobutanoic acid.[1][10] Key precursors include phosphoenolpyruvate, pyruvic acid, acetyl-CoA, and glycerol.[10] A critical step in its synthesis is the incorporation of two chlorine atoms, making chloride ions an essential component of the fermentation medium.[1][10]

Caption: Proposed Biosynthetic Pathway of this compound.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Abstract: Isolation and Characterization of Antibiotic Producers Streptomyces bacillaris and Streptomyces lavendulae (2013 AAAS Annual Meeting (14-18 February 2013)) [aaas.confex.com]

- 3. Isolation and Characterization of Potential Antibiotic-Producing Actinomycetes from Water and Soil Sediments of Different Regions of Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives [frontiersin.org]

- 5. jacb.journals.ekb.eg [jacb.journals.ekb.eg]

- 6. ijpbs.com [ijpbs.com]

- 7. Isolation, Identification and Characterization of Streptomyces Sp. SN-2 – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Isolation and characterization of Streptomyces bacteriophages and Streptomyces strains encoding biosynthetic arsenals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of this compound: a chlorinated nonprotein amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Chlorine in the Biosynthesis of Armentomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Armentomycin, a chlorinated nonprotein amino acid produced by the bacterium Streptomyces armentosus, exhibits notable antibiotic properties. A defining characteristic of this natural product is the presence of two chlorine atoms, which are essential for its biological activity. This technical guide provides a comprehensive overview of the pivotal role of chlorine in the biosynthesis of this compound, consolidating available research data, outlining putative biosynthetic pathways, and detailing relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and antibiotic development.

Introduction

This compound, identified as L-2-amino-4,4-dichlorobutanoic acid, is a unique halogenated amino acid with antibacterial activity[1]. The incorporation of chlorine atoms into organic molecules is a fascinating and complex biochemical process catalyzed by a class of enzymes known as halogenases. In the case of this compound, the dichlorination of a precursor molecule is a critical step in its biosynthetic pathway, highlighting the importance of halogenation in expanding the chemical diversity and biological activity of natural products. Understanding the precise mechanism of this chlorination is paramount for efforts in biosynthetic engineering and the generation of novel this compound analogs with potentially enhanced therapeutic properties.

The Absolute Requirement of Chloride for this compound Biosynthesis

Experimental evidence has unequivocally demonstrated that chloride ions are indispensable for the production of this compound by S. armentosus. Studies have shown that in the absence of chloride in the culture medium, the biosynthesis of this compound is completely abolished[2]. This absolute requirement underscores the role of chloride as a fundamental building block for the antibiotic.

Furthermore, research indicates a direct correlation between the concentration of chloride in the medium and the yield of this compound, up to an optimal concentration. Beyond this optimum, excess chloride has been observed to be inhibitory to the biosynthesis process[2]. Isotopic labeling studies could definitively confirm that the chlorine atoms in the this compound molecule are directly derived from the chloride ions present in the fermentation medium.

Quantitative Data on this compound Production

The following table summarizes the key quantitative data available regarding the production of this compound and the influence of chloride.

| Parameter | Value/Observation | Reference |

| Optimal Production Yield | 5–10 mM (over 8 days) | [2] |

| Chloride Requirement | Absolute | [2] |

| Chloride Incorporation | >80% of medium chloride at optimal concentration | [2] |

| Effect of Excess Chloride | Inhibitory to biosynthesis | [2] |

| Precursor Amino Acid | L-Lysine is a likely precursor | [2] |

The Putative Biosynthetic Pathway of this compound

While the complete biosynthetic gene cluster for this compound has not been fully characterized in the available literature, a putative pathway can be proposed based on the known precursors and the chemical structure of the final product. The biosynthesis is thought to originate from the amino acid L-lysine. A key step in this pathway is the dichlorination of a biosynthetic intermediate by a halogenase enzyme.

Proposed Role of a Halogenase Enzyme

The chlorination step is hypothesized to be catalyzed by a non-heme iron- and α-ketoglutarate-dependent halogenase. These enzymes are known to catalyze the halogenation of a wide variety of substrates, including amino acids[3]. The proposed mechanism involves the activation of dioxygen by the Fe(II) center, leading to the formation of a highly reactive ferryl intermediate that abstracts a hydrogen atom from the substrate. A chloride ion then reacts with the substrate radical to form the chlorinated product.

Note: The specific halogenase enzyme in the this compound pathway has not yet been identified and characterized.

Visualizing the Proposed Biosynthesis and Experimental Workflows

To facilitate a clearer understanding of the proposed biosynthetic logic and potential experimental approaches, the following diagrams have been generated using the DOT language.

Proposed this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound from L-lysine.

Logical Workflow for Investigating the Role of Chlorine

Caption: Experimental workflow for elucidating the role of chlorine.

Experimental Protocols

Detailed experimental protocols for the key experiments cited or proposed are provided below to guide researchers in this field.

Determination of Chloride Requirement and Optimal Concentration

Objective: To determine the effect of chloride concentration on this compound production by S. armentosus.

Protocol:

-

Prepare a defined minimal medium for S. armentosus culture, ensuring it is devoid of any chloride source.

-

Aliquot the medium into a series of flasks and supplement with varying concentrations of a chloride salt (e.g., NaCl or KCl), ranging from 0 mM to a high concentration (e.g., 100 mM).

-

Inoculate each flask with a standardized spore suspension of S. armentosus.

-

Incubate the cultures under optimal growth conditions (e.g., temperature, shaking speed) for a defined period (e.g., 8 days).

-

At the end of the incubation period, harvest the culture broth by centrifugation.

-

Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

-

Analyze the organic extract by High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound.

-

Plot the this compound yield as a function of the initial chloride concentration to determine the optimal and inhibitory concentrations.

Isotopic Labeling to Confirm Chloride Incorporation

Objective: To confirm that the chlorine atoms in this compound are derived from chloride ions in the medium.

Protocol:

-

Prepare the defined minimal medium with the optimal concentration of chloride as determined in the previous experiment.

-

Supplement the medium with a radioactive isotope of chlorine, such as ³⁶Cl⁻ (as NaCl).

-

Inoculate the medium with S. armentosus and incubate under standard conditions.

-

After the incubation period, harvest the culture and purify this compound from the broth using chromatographic techniques (e.g., HPLC).

-

Analyze the purified this compound for the presence of the ³⁶Cl isotope using a scintillation counter or by mass spectrometry. The detection of the isotope in the this compound molecule confirms its direct incorporation from the medium.

Identification and Inactivation of the Putative Halogenase Gene (Hypothetical)

Objective: To identify the gene responsible for the chlorination of the this compound precursor and to confirm its function through gene knockout.

Note: This protocol is hypothetical as the this compound biosynthetic gene cluster has not been reported.

Protocol:

-

Genome Sequencing: Sequence the genome of S. armentosus.

-

Bioinformatic Analysis: Use bioinformatics tools (e.g., antiSMASH) to identify the putative this compound biosynthetic gene cluster. Within this cluster, search for open reading frames (ORFs) with homology to known halogenase enzymes.

-

Gene Inactivation: Once a candidate halogenase gene is identified, construct a gene knockout mutant by replacing the gene with an antibiotic resistance cassette via homologous recombination.

-

Metabolite Analysis: Culture the wild-type and the knockout mutant strains under identical conditions (including the presence of chloride). Analyze the culture extracts by HPLC and Mass Spectrometry. The abrogation of this compound production and the potential accumulation of a non-chlorinated precursor in the mutant strain would confirm the function of the knocked-out gene.

Conclusion and Future Perspectives

The biosynthesis of this compound is critically dependent on the enzymatic incorporation of chlorine. While the absolute requirement of chloride and its role as a direct precursor have been established, significant gaps in our understanding remain. The foremost challenge is the identification and characterization of the this compound biosynthetic gene cluster and, within it, the specific halogenase responsible for the dichlorination step. Elucidation of the gene cluster will not only confirm the proposed biosynthetic pathway but will also open avenues for combinatorial biosynthesis and the generation of novel this compound derivatives.

Future research should focus on sequencing the genome of S. armentosus and applying genome mining strategies to uncover the biosynthetic machinery. Subsequent characterization of the halogenase, including its substrate specificity and kinetic parameters, will provide invaluable insights into the mechanism of this important enzymatic transformation. Such knowledge will be instrumental for the rational design of new antibiotics with improved efficacy and pharmacological properties.

References

- 1. Biosynthesis of this compound: a chlorinated nonprotein amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pan-Genome of the Genus Streptomyces and Prioritization of Biosynthetic Gene Clusters With Potential to Produce Antibiotic Compounds [frontiersin.org]

- 3. Effect of amino acids on rapamycin biosynthesis by Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

Armentomycin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armentomycin is a naturally occurring, chlorinated nonprotein amino acid with notable antibiotic properties, primarily demonstrating activity against Gram-negative bacteria.[1] Produced by the bacterium Streptomyces armentosus, this compound presents a unique chemical structure that has garnered interest within the scientific community for its potential as a lead compound in the development of new antibacterial agents. This technical guide provides a comprehensive overview of this compound's chemical and physical properties, methodologies for its isolation and characterization, and insights into its mechanism of action.

Chemical and Physical Properties

This compound, also known by its systematic IUPAC name (S)-2-Amino-4,4-dichlorobutanoic acid and as L-Armentomycin, possesses a distinct molecular structure that is central to its biological activity.[2] Key chemical and physical properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 10139-00-1 | [2] |

| Molecular Formula | C4H7Cl2NO2 | [2] |

| Molecular Weight | 172.01 g/mol | |

| IUPAC Name | (S)-2-Amino-4,4-dichlorobutanoic acid | [2] |

| Synonyms | L-Armentomycin | [1] |

| Boiling Point | 296.4±40.0 °C (Predicted) | |

| Density | 1.477±0.06 g/cm3 (Predicted) | |

| pKa | 2.02±0.10 (Predicted) |

Note: Some physical properties are predicted and experimental verification is recommended.

Experimental Protocols

Isolation of Streptomyces armentosus

The isolation of Streptomyces species, the producers of a vast array of antibiotics including this compound, is a critical first step. A general, yet effective, protocol for isolating these bacteria from soil samples is outlined below. This method can be adapted and optimized for the specific isolation of Stre-ptomyces armentosus.

Methodology:

-

Soil Sample Collection and Pre-treatment: Soil samples are collected and air-dried to reduce moisture and the population of non-spore-forming bacteria. The dried soil is then crushed and sieved to remove large debris. A pre-treatment with calcium carbonate (CaCO3) can be employed to selectively enhance the growth of Streptomyces.[3]

-

Serial Dilution and Plating: The pre-treated soil is serially diluted in sterile water. Aliquots of the dilutions are then plated on a selective medium such as Starch Casein Agar (SCA), often supplemented with antifungal and antibacterial agents (e.g., nystatin and ampicillin) to inhibit the growth of competing microorganisms.[3]

-

Incubation and Colony Selection: Plates are incubated at a temperature of 28-30°C for 7-14 days. Streptomyces colonies typically exhibit a characteristic chalky, filamentous appearance.[3]

-

Purification and Identification: Distinct colonies are selected and sub-cultured on fresh SCA plates to obtain pure isolates. Identification can be performed using morphological and biochemical characterization methods.[3]

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

General RP-HPLC Protocol:

-

Column: A C18 column is commonly used for the separation of polar to moderately nonpolar compounds.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium bicarbonate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient is optimized to achieve the best separation of the target compound from impurities.

-

Detection: UV detection at a wavelength where this compound exhibits absorbance is used to monitor the elution profile.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected.

-

Post-purification: The collected fractions are often lyophilized to remove the mobile phase and obtain the purified compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential to confirm its structure. While specific spectral data for this compound is not widely published, a general approach to its characterization is described.

NMR Analysis Workflow:

-

Sample Preparation: A small amount of purified this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the presence of the aminodichlorobutyl functional group and the overall structure of this compound.

Mechanism of Action

This compound's primary activity against Gram-negative bacteria suggests a mechanism that targets cellular processes unique to these organisms. While the precise molecular target of this compound has not been definitively identified in publicly available literature, its classification as an amino acid analog and its effect on bacteria point towards the inhibition of cell wall biosynthesis as a probable mechanism of action.

The bacterial cell wall, composed of peptidoglycan, is a crucial structure for maintaining cell integrity and shape. Its synthesis is a complex multi-step process that is a common target for many antibiotics. It is hypothesized that this compound may interfere with one or more enzymatic steps in the peptidoglycan synthesis pathway.

Further research is required to elucidate the specific enzyme or protein that this compound interacts with to exert its antibacterial effect. This could involve studies such as target identification using affinity chromatography, genetic studies to identify resistance mutations, and in vitro enzymatic assays.

Conclusion

This compound remains a compound of significant interest for antibiotic research due to its activity against Gram-negative bacteria. This guide provides a foundational understanding of its chemical properties and outlines general experimental approaches for its study. Further detailed investigation into its physical properties, development of specific and optimized isolation and purification protocols, and a thorough elucidation of its mechanism of action are crucial next steps in evaluating its full therapeutic potential. The information and methodologies presented here are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel antimicrobial agents.

References

Methodological & Application

Standardized Method for Armentomycin Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armentomycin is a chlorinated, nonprotein amino acid with demonstrated antibacterial properties, primarily targeting Gram-negative bacteria.[1] As a potential novel therapeutic agent, the establishment of a standardized method for susceptibility testing is crucial for its clinical development and for ensuring reproducible and comparable results across different laboratories. This document provides detailed application notes and protocols for determining the in vitro susceptibility of bacteria to this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing (AST).[2][3][4][5]

These protocols are intended to serve as a foundational methodology for researchers and drug development professionals. It is important to note that as a new agent, specific quality control (QC) ranges and clinical breakpoints for this compound have not yet been established. The methods described herein provide a framework for generating the necessary data to define these critical parameters.

Principle of the Test

Antimicrobial susceptibility testing is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[6] The two primary reference methods recommended for quantitative and qualitative susceptibility testing are broth microdilution, to determine the Minimum Inhibitory Concentration (MIC), and disk diffusion, to measure the zone of growth inhibition.[6][7] These methods, when performed under standardized conditions, provide a reliable indication of the potential efficacy of an antimicrobial agent against a specific pathogen.[8]

Data Presentation

The following tables are templates for the presentation of quantitative data that should be generated during the validation and implementation of this compound susceptibility testing.

Table 1: Example MIC Distribution for this compound against Gram-Negative Isolates

| Organism (n=number of isolates) | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |

| Escherichia coli (n=100) | 0.5 - 64 | 4 | 32 |

| Klebsiella pneumoniae (n=100) | 1 - 128 | 8 | 64 |

| Pseudomonas aeruginosa (n=100) | 2 - >256 | 32 | 128 |

| Acinetobacter baumannii (n=50) | 4 - 256 | 16 | 256 |

MIC₅₀: The concentration of this compound at which 50% of the isolates are inhibited. MIC₉₀: The concentration of this compound at which 90% of the isolates are inhibited.

Table 2: Proposed Quality Control Ranges for this compound Susceptibility Testing

| Quality Control Strain | Method | This compound Concentration | Acceptable Range |

| Escherichia coli ATCC® 25922™ | Broth Microdilution | (To be determined) | (To be determined) µg/mL |

| Disk Diffusion | (To be determined) µg disk | (To be determined) mm | |

| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution | (To be determined) | (To be determined) µg/mL |

| Disk Diffusion | (To be determined) µg disk | (To be determined) mm |

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is based on the CLSI M07 standard for broth dilution methods.[3]

Materials:

-

This compound analytical powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

Quality control strains (E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)[9]

-

0.9% sterile saline or sterile deionized water

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile loops, pipettes, and reservoirs

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent. The choice of solvent should be based on the solubility of this compound and should not affect bacterial growth.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve final concentrations ranging from 0.06 to 128 µg/mL in the microtiter plate wells.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.[8]

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 50 µL of the final bacterial suspension.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[6]

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

The MICs for the QC strains must fall within the pre-determined acceptable ranges (once established).[10]

-

Protocol 2: Disk Diffusion Method

This protocol is based on the CLSI M02 standard for disk diffusion testing.[3]

Materials:

-

This compound-impregnated paper disks (concentration to be determined)

-

Mueller-Hinton Agar (MHA) plates (150 mm)

-

Bacterial isolates for testing

-

Quality control strains (E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)[9]

-

0.9% sterile saline

-

0.5 McFarland turbidity standard

-

Sterile swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum in sterile saline equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.

-

Allow the plate to dry for 3-5 minutes.

-

-

Application of Disks:

-

Aseptically apply the this compound disks to the surface of the agar.

-

Ensure the disks are in firm contact with the agar surface.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

-

Measure the diameter of the zones of complete growth inhibition to the nearest millimeter.[7]

-

The zone diameters for the QC strains must fall within the pre-determined acceptable ranges (once established).[10]

-

Interpretive criteria (Susceptible, Intermediate, Resistant) will need to be established based on the correlation of zone diameters with MIC values and clinical outcome data.[11]

-

Mandatory Visualizations

Caption: Experimental workflow for this compound susceptibility testing.

Caption: Logical relationship for MIC interpretation.

References

- 1. This compound - Nordic Biosite [nordicbiosite.com]

- 2. nih.org.pk [nih.org.pk]

- 3. darvashco.com [darvashco.com]

- 4. iacld.com [iacld.com]

- 5. iacld.com [iacld.com]

- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Novel Antimicrobial Agents for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbiologyclass.net [microbiologyclass.net]

- 10. Quality Control Guidelines for Testing Gram-Negative Control Strains with Polymyxin B and Colistin (Polymyxin E) by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibiotic Sensitivity Test: MedlinePlus Medical Test [medlineplus.gov]

Application Notes and Protocols for Armentomycin Time-Kill Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armentomycin is an antibiotic identified as a chlorinated nonprotein amino acid produced by species of Streptomyces.[1] While detailed public information on its specific mechanism of action and antibacterial spectrum is limited, time-kill assays are a fundamental method to determine the pharmacodynamic properties of a novel antimicrobial agent. This document provides a comprehensive, adaptable protocol for conducting a time-kill assay to evaluate the bactericidal or bacteriostatic activity of this compound against susceptible bacterial strains.

A time-kill assay measures the rate and extent of bacterial killing by an antimicrobial agent over time.[2][3][4] This is achieved by exposing a standardized bacterial inoculum to the antibiotic and quantifying the viable bacteria at various time points.[][6] The data generated is crucial for understanding the concentration-dependent or time-dependent killing kinetics of the drug.[7] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum, while a bacteriostatic effect is a <3-log10 reduction.[3][8]

This protocol outlines the necessary steps to perform a time-kill assay, from initial minimum inhibitory concentration (MIC) determination to data analysis and presentation. It is intended as a guide for researchers to establish a robust experimental setup for this compound and similar investigational compounds.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Prior to initiating a time-kill assay, the Minimum Inhibitory Concentration (MIC) of this compound against the selected bacterial strain(s) must be determined. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation.[9][10][11][12] This value is essential for selecting the appropriate this compound concentrations for the time-kill experiment. Broth microdilution is a commonly used method.

Protocol for MIC Determination (Broth Microdilution):

-

Prepare Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a microtiter plate.

-

-

Prepare this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate to cover a clinically and biologically relevant concentration range.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the this compound dilutions.

-

Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determine MIC:

-

The MIC is the lowest concentration of this compound at which no visible growth of the organism is observed.

-

Time-Kill Assay Protocol

This protocol is designed to assess the killing kinetics of this compound against a selected bacterial strain.

Materials:

-

This compound (stock solution of known concentration)

-

Test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Sterile culture tubes or flasks

-

Incubator shaker (35-37°C)

-

Micropipettes and sterile tips

-

Spectrophotometer

-

Vortex mixer

-

Agar plates (e.g., Tryptic Soy Agar, Blood Agar)

-

Sterile spreaders or plating beads

-

Neutralizing solution (if this compound carryover is a concern)

Experimental Setup:

-

Inoculum Preparation:

-

Prepare a mid-logarithmic phase bacterial culture by inoculating the test organism into the appropriate broth and incubating at 35-37°C with agitation until the turbidity reaches a 0.5 McFarland standard.

-

Dilute this culture in fresh, pre-warmed broth to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL. Verify the starting inoculum by performing a colony count of the initial suspension.

-

-

Test Conditions:

-

Prepare culture tubes or flasks for each condition:

-

Growth Control: Bacterial inoculum in broth without this compound.

-

This compound Test Concentrations: Bacterial inoculum in broth with this compound at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).[][6] The total volume for each condition should be sufficient for all planned sampling time points.

-

-

-

Incubation and Sampling:

-

Incubate all tubes/flasks at 35-37°C with constant agitation (e.g., 150 rpm).

-

At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each test and control tube.[2][]

-

-

Sample Processing and Plating:

-

Perform serial 10-fold dilutions of each collected sample in sterile saline or PBS to achieve a countable number of colonies (typically 30-300 colonies per plate).

-

If antibiotic carryover is a concern, incorporate a neutralization step before or during dilution.

-

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates in duplicate or triplicate.

-

Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.

-

-

Data Collection:

-

Count the number of colonies on each plate.

-

Calculate the CFU/mL for each time point and test condition using the following formula:

-

CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

-

-

Data Presentation

Quantitative data from the time-kill assay should be summarized in a clear and structured table to facilitate comparison between different this compound concentrations and the growth control.

Table 1: Time-Kill Kinetics of this compound against [Bacterial Strain]

| Time (hours) | Mean Log10 CFU/mL (± SD) |

| Growth Control | |

| 0 | Value |

| 1 | Value |

| 2 | Value |

| 4 | Value |

| 6 | Value |

| 8 | Value |

| 12 | Value |

| 24 | Value |

| Log10 Reduction at 24h | N/A |

Log10 reduction is calculated relative to the initial inoculum at time 0.

Visualizations

This compound Time-Kill Assay Workflow

Caption: Workflow of the this compound time-kill assay experiment.

Potential Mechanisms of Antibacterial Action

While the specific mechanism of this compound is not well-documented in publicly available literature, the following diagram illustrates common bacterial signaling pathways and cellular processes that are targeted by antibiotics. This serves as a conceptual framework for hypothesis generation regarding this compound's mode of action.

Caption: Potential antibacterial targets for this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. 抗生素抑制細胞壁的生物合成 [sigmaaldrich.com]

- 3. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 4. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced SnapShot: Antibiotic inhibition of protein synthesis II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial Activity of Aureonuclemycin Produced by Streptomyces aureus Strain SPRI-371 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of DNA synthesis in murine tumor cells by geldanamycin, an antibiotic of the benzoquinoid ansamycin group - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Application of an Exemplar Antibiotic, Tobramycin, against Pseudomonas aeruginosa

Disclaimer: Initial literature and database searches did not yield specific data regarding the in vitro application of Armentomycin against Pseudomonas aeruginosa. To fulfill the structural and content requirements of your request, the following application notes and protocols have been generated using Tobramycin as a well-documented exemplar antibiotic effective against P. aeruginosa. All data, protocols, and pathways presented herein pertain to Tobramycin and should be considered a template. Similar comprehensive studies would be required to assess the efficacy of this compound.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics and its capacity to form resilient biofilms. This makes the exploration of novel and existing antimicrobial agents a critical area of research. These application notes provide a summary of the in vitro activity of Tobramycin against P. aeruginosa and detailed protocols for its evaluation, intended for researchers, scientists, and professionals in drug development.

Data Presentation: In Vitro Efficacy of Tobramycin against Pseudomonas aeruginosa

The following tables summarize the quantitative data on the efficacy of Tobramycin against various strains of P. aeruginosa, including its activity against both planktonic (free-floating) and biofilm-forming bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Tobramycin against Pseudomonas aeruginosa

| Strain | MIC (µg/mL) | Reference |

| PAO1 | 0.5 | |

| ATCC 25668 | 0.5 | |

| Cystic Fibrosis Isolates (n=1,240) | MIC₅₀: 1, MIC₉₀: 8 | |

| PA14 | 3.125 - 6.25 |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Minimum Bactericidal Concentration (MBC) of Tobramycin against Pseudomonas aeruginosa

| Strain | MBC (µg/mL) | Reference |

| PAO1 | 4 | |

| ATCC 25668 | 32 | |

| Planktonic PA14 | 8 |

Table 3: Anti-Biofilm Activity of Tobramycin against Pseudomonas aeruginosa

| Strain | Assay | Concentration (µg/mL) | Effect | Reference |

| PAO1 | Time-kill on preformed biofilm | > 2x MIC | Bactericidal | |

| PA14 | Biofilm eradication | 200 | Complete eradication of 24h-old biofilm | |

| PA14 on abiotic surface | Minimum Bactericidal Concentration | 400 | MBC for biofilm |

Experimental Protocols

The following are detailed protocols for key experiments to determine the in vitro efficacy of an antimicrobial agent against P. aeruginosa.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of P. aeruginosa.

Materials:

-

P. aeruginosa strain(s) of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Antimicrobial agent stock solution (e.g., Tobramycin)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile pipette tips and reservoirs

Procedure:

-

Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of P. aeruginosa and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Antimicrobial Agent Dilution: a. Prepare serial twofold dilutions of the antimicrobial agent in CAMHB in a 96-well plate. b. Typically, for a final volume of 100 µL per well, add 50 µL of CAMHB to wells 2 through 11. c. Add 100 µL of the starting antimicrobial concentration to well 1 and 50 µL to well 2. d. Perform serial dilutions by transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antimicrobial), and well 12 as the sterility control (no bacteria).

-

Inoculation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: a. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity). This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Materials:

-

Results from the MIC assay (Protocol 1)

-

Tryptic Soy Agar (TSA) plates

-

Sterile saline or PBS

-

Micropipettes and sterile tips

Procedure:

-

Following the MIC determination, select the wells showing no visible growth.

-

Mix the contents of each of these wells thoroughly.

-

From each well, pipette a 10-20 µL aliquot and spot-plate it onto a TSA plate.

-

Also plate an aliquot from the growth control well to ensure the viability of the bacteria.

-

Incubate the TSA plates at 37°C for 24-48 hours.

-

The MBC is the lowest concentration of the antimicrobial agent that results in no colony formation, which corresponds to a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 3: Biofilm Inhibition and Disruption Assay using Crystal Violet

Objective: To quantify the effect of an antimicrobial agent on the formation (inhibition) or eradication (disruption) of P. aeruginosa biofilms.

Materials:

-

P. aeruginosa strain(s)

-

Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

-

Antimicrobial agent

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Plate reader (550-600 nm)

Procedure:

-